molecular formula C12H10N4 B8685453 7h-Pyrrolo[2,3-d]pyrimidin-4-amine,n-phenyl-

7h-Pyrrolo[2,3-d]pyrimidin-4-amine,n-phenyl-

Cat. No. B8685453
M. Wt: 210.23 g/mol
InChI Key: YCKACRNXVWJWBX-UHFFFAOYSA-N
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Patent
US06395733B1

Procedure details

Utilizing a procedure analogous to that described in Example 1, this product was prepared in 16% yield from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and aniline (5.0 eq) in pyridine. (M.P. 234-236° C.; GC-MS: 211(MH+); anal. RP18-HPLC RT: 3.11 min.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>N1C=CC=CC=1>[C:12]1([NH:11][C:2]2[C:3]3[CH:10]=[CH:9][NH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC=1C2=C(N=CN1)NC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.